6-hydrazinyl-7H-purin-2-amine
Description
6-Hydrazinyl-7H-purin-2-amine is a purine derivative characterized by a hydrazinyl (-NH-NH₂) substituent at position 6 and an amine (-NH₂) group at position 2. Purines serve as foundational scaffolds in medicinal chemistry due to their role in nucleic acids and enzyme interactions. The hydrazinyl group introduces nucleophilic and redox-active properties, making this compound a candidate for kinase inhibition, antiviral agents, or intermediates in heterocyclic synthesis .
Properties
CAS No. |
5446-90-2 |
|---|---|
Molecular Formula |
C5H7N7 |
Molecular Weight |
165.16 g/mol |
IUPAC Name |
6-hydrazinyl-7H-purin-2-amine |
InChI |
InChI=1S/C5H7N7/c6-5-10-3-2(8-1-9-3)4(11-5)12-7/h1H,7H2,(H4,6,8,9,10,11,12) |
InChI Key |
KNOLGURLPMQDCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=N2)N)NN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
Key structural analogs differ in substituents at positions 2, 6, and 9, affecting reactivity, solubility, and biological activity:
Table 1: Structural and Functional Comparisons
Key Observations :
- Hydrazinyl vs. Chloro at Position 6 : The hydrazinyl group enhances nucleophilicity, enabling reactions with aldehydes or ketones to form hydrazones , whereas the chloro group is a leaving group for nucleophilic substitution (e.g., hydrazine displacement in ).
- Substituent Effects on Lipophilicity : N-Benzyl derivatives (e.g., N-benzyl-2-chloro-7H-purin-6-amine) exhibit higher XLogP3 values (2.9) compared to hydrazinyl analogs, suggesting improved membrane permeability .
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